molecular formula C27H27F2N9O4S B12391409 PI3K/mTOR Inhibitor-12

PI3K/mTOR Inhibitor-12

Cat. No.: B12391409
M. Wt: 611.6 g/mol
InChI Key: SLVDFWRJWQJSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K/mTOR Inhibitor-12 is a dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used include organometallic catalysts, protecting groups, and solvents like dichloromethane and methanol .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PI3K/mTOR Inhibitor-12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and ketones, which are crucial intermediates in the synthesis of this compound .

Mechanism of Action

PI3K/mTOR Inhibitor-12 exerts its effects by inhibiting the PI3K and mTOR pathways. It binds to the ATP-binding sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth . The molecular targets include the p110α subunit of PI3K and the mTORC1/mTORC2 complexes .

Properties

Molecular Formula

C27H27F2N9O4S

Molecular Weight

611.6 g/mol

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-[3-[1-(3-morpholin-4-ylpropyl)triazol-4-yl]imidazo[1,2-b]pyridazin-6-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3

InChI Key

SLVDFWRJWQJSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.